n-((4-Bromothiophen-2-yl)methyl)-2-methoxy-N-methylacetamide
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Overview
Description
N-((4-Bromothiophen-2-yl)methyl)-2-methoxy-N-methylacetamide is an organic compound that features a brominated thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Bromothiophen-2-yl)methyl)-2-methoxy-N-methylacetamide can be achieved through a series of chemical reactions. One common method involves the reaction of 4-bromothiophene-2-carbaldehyde with N-methyl-2-methoxyacetamide in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions with an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-((4-Bromothiophen-2-yl)methyl)-2-methoxy-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
N-((4-Bromothiophen-2-yl)methyl)-2-methoxy-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of N-((4-Bromothiophen-2-yl)methyl)-2-methoxy-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromophenyl)-2-methoxy-N-methylacetamide
- N-(4-Bromothiophen-2-yl)-2-chloroacetamide
- N-(4-Bromothiophen-2-yl)-2-methoxyacetamide
Uniqueness
N-((4-Bromothiophen-2-yl)methyl)-2-methoxy-N-methylacetamide stands out due to its specific substitution pattern on the thiophene ring, which imparts unique electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of novel materials and pharmaceuticals .
Properties
Molecular Formula |
C9H12BrNO2S |
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Molecular Weight |
278.17 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-2-methoxy-N-methylacetamide |
InChI |
InChI=1S/C9H12BrNO2S/c1-11(9(12)5-13-2)4-8-3-7(10)6-14-8/h3,6H,4-5H2,1-2H3 |
InChI Key |
KHBANVJOJANEDV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=CS1)Br)C(=O)COC |
Origin of Product |
United States |
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